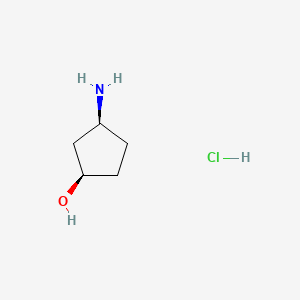

(1r,3s)-3-Aminocyclopentanol chlorhydrate

Vue d'ensemble

Description

(1R,3S)-3-Aminocyclopentanol hydrochloride is a chiral compound with significant importance in organic synthesis and pharmaceutical applications. It is characterized by its unique stereochemistry, which includes two chiral centers. This compound is often used as an intermediate in the synthesis of various biologically active molecules.

Applications De Recherche Scientifique

(1R,3S)-3-Aminocyclopentanol hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

Medicine: It serves as an intermediate in the synthesis of pharmaceutical drugs, particularly those targeting specific enzymes or receptors.

Industry: The compound is used in the production of fine chemicals and as a precursor for other industrially relevant compounds

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The preparation of (1R,3S)-3-Aminocyclopentanol hydrochloride typically involves an asymmetric cycloaddition reaction. One common method includes the reaction of N-acylhydroxyamine with cyclopentadiene, using a chiral source as an inducer to create the two chiral centers . The intermediate products are then subjected to hydrogenation, hydrolysis, ammonolysis, or other reactions to yield the final compound .

Industrial Production Methods

For large-scale industrial production, the preparation method is optimized for high atom economy and low production costs. The raw materials used are widely available and inexpensive, making the process cost-effective. The reaction conditions are mild, and the method ensures high stereoselectivity and optical purity of the product .

Analyse Des Réactions Chimiques

Types of Reactions

(1R,3S)-3-Aminocyclopentanol hydrochloride can undergo various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents to convert the alcohol group into a carbonyl group.

Reduction: Reduction reactions can be used to convert the compound into its corresponding amine or alcohol derivatives.

Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas for hydrogenation, strong acids or bases for hydrolysis and ammonolysis, and various oxidizing agents for oxidation reactions. The conditions often involve moderate temperatures and pressures to ensure the stability of the chiral centers .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce primary or secondary amines .

Mécanisme D'action

The mechanism of action of (1R,3S)-3-Aminocyclopentanol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral centers play a crucial role in its binding affinity and specificity. The pathways involved often include the inhibition or activation of enzymatic activity, leading to various biological effects .

Comparaison Avec Des Composés Similaires

Similar Compounds

- (1R,3S)-3-Aminocyclopentanecarboxylic acid hydrochloride

- rac-tert-butyl N-[(1R,3S)-3-aminocyclopentyl]carbamate hydrochloride

Uniqueness

What sets (1R,3S)-3-Aminocyclopentanol hydrochloride apart from similar compounds is its specific stereochemistry, which imparts unique reactivity and selectivity in chemical reactions. This makes it particularly valuable in the synthesis of enantiomerically pure pharmaceuticals and other chiral compounds .

Activité Biologique

(1R,3S)-3-Aminocyclopentanol hydrochloride is a chiral amine with significant implications in pharmaceutical chemistry and biological research. Its unique structure allows it to interact with various biological targets, making it a subject of interest in drug development and therapeutic applications.

(1R,3S)-3-Aminocyclopentanol hydrochloride has the molecular formula CHClN\O and a molecular weight of approximately 151.60 g/mol. The compound features both an amino group and a hydroxyl group, which facilitate hydrogen bonding and electrostatic interactions essential for its biological activity .

The biological activity of (1R,3S)-3-Aminocyclopentanol hydrochloride primarily stems from its ability to interact with specific enzymes and receptors. The compound acts as an inhibitor of Glutathione Peroxidase 4 (GPx4), a critical enzyme involved in cellular oxidative stress responses. By inhibiting GPx4, the compound promotes ferroptosis, a form of regulated cell death characterized by the accumulation of lipid peroxides and reactive oxygen species (ROS). This mechanism is particularly relevant in cancer therapy, where inducing cell death in malignant cells is beneficial .

1. Cancer Therapy

Research indicates that (1R,3S)-3-Aminocyclopentanol hydrochloride can induce apoptosis in cancer cells through its action on GPx4. This property positions it as a potential candidate for developing therapies targeting MYC-dependent cancers .

2. Neurodegenerative Diseases

The compound's ability to modulate oxidative stress pathways suggests potential applications in treating neurodegenerative diseases where oxidative damage is prevalent. Studies are ongoing to explore its efficacy in this area .

3. Pharmaceutical Intermediate

As an intermediate in organic synthesis, (1R,3S)-3-Aminocyclopentanol hydrochloride is utilized in the preparation of various pharmaceuticals, including treatments for rheumatoid arthritis and psoriasis .

Study 1: Induction of Ferroptosis

A study demonstrated that treatment with (1R,3S)-3-Aminocyclopentanol hydrochloride led to significant apoptosis induction in cancer cell lines. The mechanism was linked to the inhibition of GPx4, resulting in increased levels of lipid peroxides .

Study 2: Pharmacological Properties

In vitro assays evaluated the pharmacological properties of the compound, revealing its potential as a selective inhibitor with favorable ADME (Absorption, Distribution, Metabolism, and Excretion) characteristics. The compound exhibited good permeability across cellular membranes, indicating its suitability for oral bioavailability .

Data Table: Biological Activity Summary

| Compound | Biological Activity | Mechanism | Potential Applications |

|---|---|---|---|

| (1R,3S)-3-Aminocyclopentanol Hydrochloride | Inhibitor of GPx4; induces ferroptosis | Inhibition of oxidative stress response | Cancer therapy; neurodegenerative diseases |

| Other Cyclopentanol Derivatives | Varies by structure; some act as receptor agonists | Depends on specific functional groups | Diverse pharmaceutical applications |

Propriétés

IUPAC Name |

(1R,3S)-3-aminocyclopentan-1-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO.ClH/c6-4-1-2-5(7)3-4;/h4-5,7H,1-3,6H2;1H/t4-,5+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGKRJNWIEGYWGE-UYXJWNHNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC1N)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](C[C@H]1N)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1284248-73-2 | |

| Record name | rac-(1R,3S)-3-aminocyclopentan-1-ol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.